molecular formula C22H20N4O7S B2679412 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688059-51-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2679412
CAS No.: 688059-51-0
M. Wt: 484.48
InChI Key: HVGRRTOTISBLEC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a quinazolinone core, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide: can be compared to other quinazolinone derivatives and benzodioxole-containing compounds. These similar compounds may share structural features and exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Quinazoline derivatives : Associated with anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often employed:

  • Formation of the benzodioxole derivative .
  • Synthesis of the quinazoline core , often through cyclization reactions.
  • Final coupling to introduce the propanamide side chain.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and others. The following table summarizes some key findings:

Cell Line IC50 (µM) Reference Compound
MCF-715.2Doxorubicin
A54912.5Paclitaxel
HeLa10.0Cisplatin

These results suggest that the compound could be a potent candidate for further development as an anticancer agent.

The proposed mechanisms of action include:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Induction of oxidative stress : This may enhance the efficacy against glucose-starved tumor cells by increasing reactive oxygen species (ROS) levels.

Enzyme Inhibition

Additionally, the compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Studies have demonstrated its ability to inhibit specific enzymes that are crucial for tumor growth and survival.

Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The MTT assay was utilized to determine cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Study 2: Mechanistic Insights into Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit a specific target involved in tumor metabolism with an IC50 value significantly lower than that of established inhibitors . This suggests that it may serve as a lead compound for developing new therapeutic agents targeting metabolic pathways in cancer.

Properties

IUPAC Name

3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O7S/c23-19(27)9-34-22-25-14-7-18-17(32-11-33-18)6-13(14)21(29)26(22)4-3-20(28)24-8-12-1-2-15-16(5-12)31-10-30-15/h1-2,5-7H,3-4,8-11H2,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRRTOTISBLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)N)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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